molecular formula C10H16N2O B13047475 (1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

(1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

Cat. No.: B13047475
M. Wt: 180.25 g/mol
InChI Key: BPOYASXAQIPZDV-SNVBAGLBSA-N
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Description

(1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. This compound features a methoxy group and a methyl group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with 5-methoxy-2-methylbenzaldehyde.

    Reductive Amination: React the aldehyde with ethylenediamine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

    Purification: Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis might be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine:

  • Potential applications in drug development, particularly for compounds targeting neurological pathways.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The methoxy and methyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine
  • (1S)-1-(3-Methoxy-2-methylphenyl)ethane-1,2-diamine

Comparison:

  • Structural Differences: Variations in the position of the methoxy and methyl groups.
  • Biological Activity: Differences in binding affinity and specificity due to structural changes.
  • Reactivity: Variations in chemical reactivity based on the position of substituents.

This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and experimental data would be necessary.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(1S)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1

InChI Key

BPOYASXAQIPZDV-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OC)[C@@H](CN)N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(CN)N

Origin of Product

United States

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